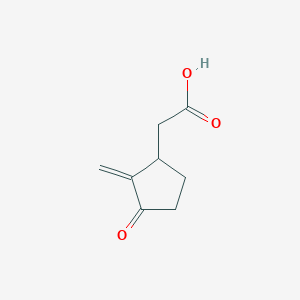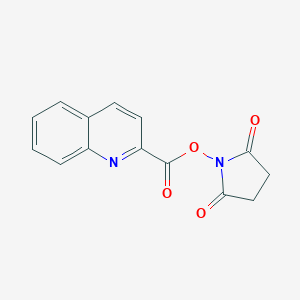
1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione
描述
The compound 1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione is a chemical structure that can be associated with various heterocyclic compounds that have been synthesized and studied for their potential applications in different fields, including medicinal chemistry and materials science. The papers provided discuss related compounds and their synthesis, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including cycloadditions, oxidative couplings, and heteroannulation processes. For instance, the synthesis of pyrrolo[2,1,5-de]quinolizin-5-ones involves a [3+2] cycloaddition of 1-oxoquinolizinium ylides with cyclic alkenes, followed by dehydrogenation . Similarly, the construction of benzo-fused indolizines and pyrrolo[1,2-a]quinolines is achieved through a Sonogashira coupling/intramolecular alkyne-carbonyl metathesis process . These methods could potentially be adapted for the synthesis of 1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like 1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione is characterized by the presence of multiple rings, including quinoline and pyrrolidine moieties. The synthesis of 2,6-di(quinolin-8-yl)pyridines and their characterization through X-ray crystallography provides insights into the stacking interactions and electronic properties of quinoline derivatives . These findings can be extrapolated to understand the molecular structure of 1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione.
Chemical Reactions Analysis
The reactivity of quinoline derivatives can be inferred from the various chemical reactions they undergo. For example, the oxidation of amines to carbonyl compounds using pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (5-deazaflavin) demonstrates the oxidative potential of quinoline derivatives . Additionally, the intramolecular heteroannulation of internal imines to form pyrrolo[3,2-c]quinoline derivatives indicates the potential for cyclization reactions involving quinoline moieties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The tautomeric preferences of quinoline derivatives, as studied through DFT calculations, reveal insights into their stability and reactivity . The synthesis of pyrrolo[1,2-a]quinolin-1-ones from 5-hydroxy-1-arylpyrrolidin-2-ones with dicarbonyls under acidic conditions suggests that the physical properties such as solubility and crystallinity can be manipulated through functional group transformations . The oxidation of pyrrolo[3,2,1-ij]quinoline-1,2-diones to form 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones with m-chloroperbenzoic acid indicates the susceptibility of these compounds to oxidative modifications, which can affect their chemical stability and reactivity .
科学研究应用
Molecular Structural Studies
- The compound has been analyzed through crystallography, revealing specific conformational details about its structure. It was found that the central 1-methylpyrrolidine ring adopts a twist conformation, and the quinoline ring system maintains an almost planar conformation. These molecular conformations are significant in understanding the reactivity and interaction of the compound with other molecules (Mathusalini et al., 2015).
Chemical Synthesis and Modification
- Various synthetic pathways and chemical reactions involving the quinoline moiety, a core part of the compound, have been explored. These studies are crucial for the development of novel synthetic methods and the creation of a diverse library of compounds for further applications. For instance, new series of dihydropyrrolo[2,3-h]quinolines were efficiently synthesized via a catalyst-free reaction, demonstrating the compound's versatility in synthetic chemistry (Liao & Zhu, 2019).
Quantum and Computational Chemistry
- Computational methods like Density Functional Theory (DFT) have been employed to understand the tautomeric preferences and proton transfer mechanisms involving compounds related to 1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione. Such studies provide insights into the stability and reactivity of the compound at a molecular level (Dobosz et al., 2010).
Material Science and Engineering
- The compound's derivatives have been explored for their potential in material sciences, such as the study of vapor-grown carbon nanofibers oxidized in nitric acid. This research is pivotal for understanding the material properties and enhancing the applications of carbon-based materials (Lakshminarayanan et al., 2004).
Photovoltaic and Electrical Applications
- Quinoline derivatives, a core part of the compound, have shown potential in the fabrication of organic–inorganic photodiode devices. Studies focused on the photovoltaic properties of these derivatives, like the 4H-pyrano[3,2-c]quinoline derivatives, indicate their utility in improving photodiode parameters and performance (Zeyada et al., 2016).
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-12-7-8-13(18)16(12)20-14(19)11-6-5-9-3-1-2-4-10(9)15-11/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTUBZOIPOXUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448528 | |
| Record name | 1-[(Quinoline-2-carbonyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione | |
CAS RN |
136465-99-1 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136465-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136465991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Quinoline-2-carbonyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((2-quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

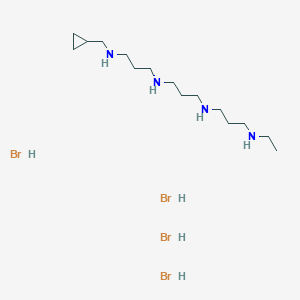
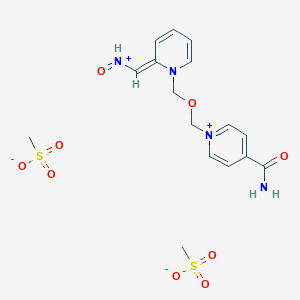
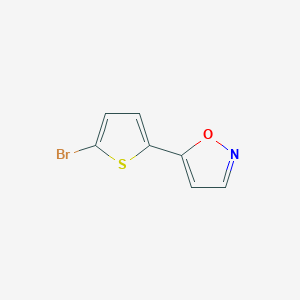

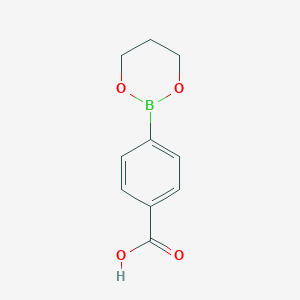
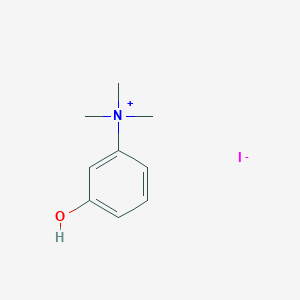
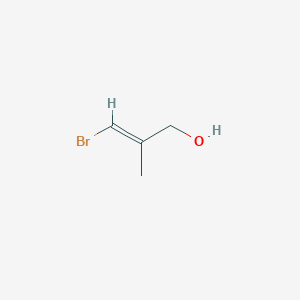
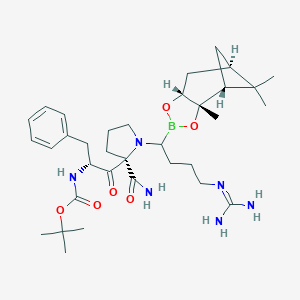
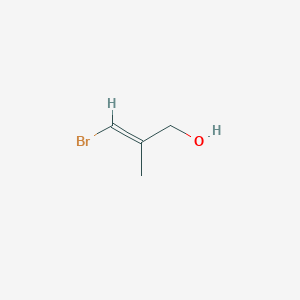
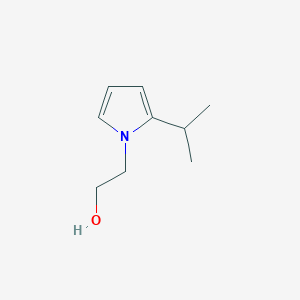
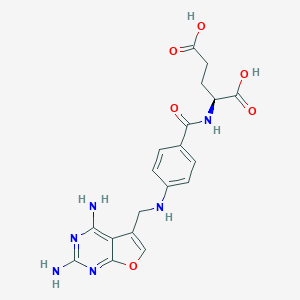
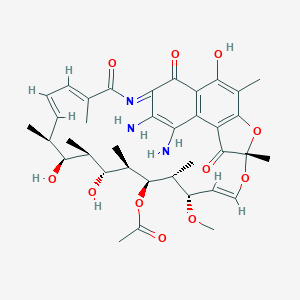
![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)
